Cas no 1626387-98-1 (Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate)

Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(chlorocarbonyl)-3-methyl-, 1,1-dimethylethyl ester
- 1626387-98-1
- tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate
- BQC38798
- SCHEMBL16016742
- tert-Butyl 4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate
- EN300-6739643
-
- インチ: 1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3
- InChIKey: BSLGONYLMNUSQK-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCN(C(Cl)=O)C(C)C1
計算された属性
- 精确分子量: 262.1084202g/mol
- 同位素质量: 262.1084202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.184±0.06 g/cm3(Predicted)
- Boiling Point: 360.9±31.0 °C(Predicted)
- 酸度系数(pKa): -0.37±0.70(Predicted)
Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028LS0-10g |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 10g |
$3779.00 | 2023-12-20 | |
1PlusChem | 1P028LS0-100mg |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 100mg |
$350.00 | 2023-12-20 | |
Aaron | AR028M0C-2.5g |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 2.5g |
$1909.00 | 2023-12-15 | |
1PlusChem | 1P028LS0-50mg |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 50mg |
$255.00 | 2023-12-20 | |
Aaron | AR028M0C-5g |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 5g |
$2814.00 | 2023-12-15 | |
1PlusChem | 1P028LS0-1g |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 1g |
$926.00 | 2023-12-20 | |
Aaron | AR028M0C-50mg |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 50mg |
$248.00 | 2025-02-16 | |
Aaron | AR028M0C-250mg |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 250mg |
$503.00 | 2025-02-16 | |
Aaron | AR028M0C-1g |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 1g |
$987.00 | 2025-02-16 | |
1PlusChem | 1P028LS0-2.5g |
tert-butyl4-(carboxy)-3-methylpiperazine-1-carboxylate |
1626387-98-1 | 95% | 2.5g |
$1756.00 | 2023-12-20 |
Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylateに関する追加情報
Comprehensive Overview of Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate (CAS No. 1626387-98-1)
Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate (CAS No. 1626387-98-1) is a specialized organic compound widely utilized in pharmaceutical and chemical research. Its unique structure, featuring a piperazine core with tert-butyl and carbonochloridoyl functional groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
The compound's CAS number 1626387-98-1 is a critical identifier for regulatory and procurement purposes. Its IUPAC name reflects its complex yet systematic design, which aligns with modern trends in structure-activity relationship (SAR) optimization. Recent advancements in AI-driven drug design have increased demand for such intermediates, as they enable rapid prototyping of novel therapeutic candidates. This aligns with the growing interest in precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate exemplifies the importance of protecting group strategies in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group ensures selective reactivity, while the carbonochloridoyl moiety facilitates further derivatization. Such features are frequently discussed in forums on green chemistry and atom economy, as researchers seek sustainable methods to access complex scaffolds.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis – techniques commonly queried in scientific databases. The compound's stability profile and solubility parameters are also key considerations for formulators exploring its use in drug delivery systems. These aspects resonate with current industry focus on biopharmaceutical classification systems (BCS) and formulation optimization.
Emerging applications of CAS 1626387-98-1 include its potential role in developing PROTACs (Proteolysis Targeting Chimeras), a revolutionary approach in targeted protein degradation. This connection to next-generation therapeutics makes the compound particularly relevant in academic and industrial research settings. Discussions about its handling often reference laboratory safety protocols and good manufacturing practices (GMP), reflecting broader concerns about research reproducibility.
The commercial availability of Tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate through specialty chemical suppliers has facilitated its adoption across global research centers. Procurement specialists frequently search for bulk synthesis options and custom synthesis services for this intermediate, highlighting its importance in the pharmaceutical supply chain. The compound's pricing trends and patent landscape are additional topics of interest for business intelligence analysts.
In computational chemistry, molecular modeling of this piperazine derivative provides insights into conformational analysis and molecular docking studies. Such applications align with the increasing integration of cheminformatics and machine learning in drug discovery workflows. The compound's structural features make it an interesting case study for quantitative structure-property relationship (QSPR) modeling.
Quality control protocols for 1626387-98-1 often emphasize chromatographic methods and spectroscopic fingerprinting, addressing the pharmaceutical industry's stringent requirements for reference standards. These procedures connect to broader discussions about analytical method validation and quality by design (QbD) principles in regulatory submissions.
The future research directions for this compound may involve exploring its utility in continuous flow chemistry setups and microwave-assisted synthesis – two areas gaining traction in process chemistry. Such developments would address the growing demand for process intensification and sustainable manufacturing in the fine chemicals sector.
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